molecular formula C20H17Br2N5OS B3846755 (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]

(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]

Cat. No.: B3846755
M. Wt: 535.3 g/mol
InChI Key: AFVMQUFPUVVSOW-UHFFFAOYSA-N
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Description

(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a benzothieno-pyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] typically involves multiple steps, starting with the preparation of the indole and benzothieno-pyrimidine precursors. The indole core can be synthesized through Fischer indole synthesis, while the benzothieno-pyrimidine moiety can be prepared via cyclization reactions involving appropriate starting materials. The final step involves the condensation of these two moieties under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms in the indole core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the indole core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its unique structure could interact with specific biological targets, leading to therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] involves its interaction with molecular targets in biological systems. The indole core and benzothieno-pyrimidine moiety can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzothieno-pyrimidine compounds. Examples include:

  • 5-bromo-1H-indole-2,3-dione
  • 2-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Uniqueness

What sets (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

5,7-dibromo-3-[(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Br2N5OS/c1-2-14-23-18(15-10-5-3-4-6-13(10)29-20(15)24-14)27-26-17-11-7-9(21)8-12(22)16(11)25-19(17)28/h7-8,25,28H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVMQUFPUVVSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N=NC4=C(NC5=C4C=C(C=C5Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Br2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]
Reactant of Route 2
(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]
Reactant of Route 3
(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]
Reactant of Route 4
(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]
Reactant of Route 5
Reactant of Route 5
(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]
Reactant of Route 6
Reactant of Route 6
(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]

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